REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]([F:19])([F:18])[F:17])[CH:10]=2)[C:5]1=[O:20])=[N+]=[N-].C(N(CC)CC)C.O>C(S)CCS>[NH2:1][CH:4]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]([F:17])([F:18])[F:19])[CH:10]=2)[C:5]1=[O:20]
|
Name
|
3-azido-1-(3-trifluoromethoxyphenyl)-2-pyrrolidinone
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1C(N(CC1)C1=CC(=CC=C1)OC(F)(F)F)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCS)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with diethyl ether (x3)
|
Type
|
WASH
|
Details
|
the combined ether extracts washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Type
|
WAIT
|
Details
|
left a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was separated by chromatography on silica-gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
ADDITION
|
Details
|
followed by a 1:1 mixture of ethyl acetate and methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(CC1)C1=CC(=CC=C1)OC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |